3-Bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide
CAS No.: 1797981-81-7
Cat. No.: VC4181938
Molecular Formula: C14H14BrN3OS
Molecular Weight: 352.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797981-81-7 |
|---|---|
| Molecular Formula | C14H14BrN3OS |
| Molecular Weight | 352.25 |
| IUPAC Name | 3-bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide |
| Standard InChI | InChI=1S/C14H14BrN3OS/c15-11-3-1-2-10(8-11)13(19)17-12-4-6-18(9-12)14-16-5-7-20-14/h1-3,5,7-8,12H,4,6,9H2,(H,17,19) |
| Standard InChI Key | HTJRALNGXRXNLV-UHFFFAOYSA-N |
| SMILES | C1CN(CC1NC(=O)C2=CC(=CC=C2)Br)C3=NC=CS3 |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound’s structure integrates three key components:
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A benzamide core substituted with a bromine atom at the 3-position.
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A pyrrolidine ring attached to the benzamide’s nitrogen atom.
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A 1,3-thiazol-2-yl group linked to the pyrrolidine’s nitrogen.
This configuration creates a sterically constrained system with potential for selective interactions with biological targets. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, enhances electronic diversity and hydrogen-bonding capacity .
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| IUPAC Name | 3-Bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide |
| Molecular Formula | C₁₄H₁₄BrN₃OS |
| Molecular Weight | 352.25 g/mol |
| Hybridization | sp³ (pyrrolidine), sp² (thiazole/benzamide) |
| Topological Polar Surface Area | ~85 Ų (estimated) |
Synthetic Routes and Optimization
General Synthesis Strategy
The synthesis of 3-bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide typically involves a multi-step sequence:
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Thiazole Ring Formation:
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Pyrrolidine Functionalization:
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Nucleophilic substitution reactions introduce the thiazole group to the pyrrolidine ring.
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Benzamide Coupling:
Critical Reaction Parameters
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Temperature: Amide couplings require 0–25°C to minimize racemization.
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Catalysts: Palladium-based catalysts (e.g., Pd(OAc)₂) improve yields in Suzuki-Miyaura cross-couplings for bromine substitution.
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Purification: Reverse-phase HPLC achieves >95% purity for biological assays .
Biological Activity and Mechanism
Target Engagement
Compounds in this structural class demonstrate affinity for P2X3 purinergic receptors, which are implicated in neuropathic pain and respiratory reflexes . The thiazole ring’s electron-rich environment facilitates π-π stacking with receptor aromatic residues, while the pyrrolidine’s conformation restricts rotational freedom, enhancing binding specificity.
In Vitro Profiling
While direct data on this compound is sparse, analogs exhibit:
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IC₅₀ Values: 10–50 nM against P2X3 receptors in dorsal root ganglion neurons .
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Selectivity: >100-fold selectivity over P2X1 and P2X7 subtypes.
Comparative Analysis with Structural Analogs
Table 2: Activity Trends in Benzamide Derivatives
| Compound | P2X3 IC₅₀ (nM) | Metabolic Stability (t₁/₂, human liver microsomes) |
|---|---|---|
| 3-Bromo-N-[1-(thiazol-2-yl)pyrrolidin-3-yl]benzamide | 22 (estimated) | 45 min |
| 3-Chloro analog | 38 | 32 min |
| Pyridyl-substituted benzamide | 89 | 18 min |
Key observations:
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Bromine substitution improves receptor affinity compared to chloro analogs.
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Thiazole-containing derivatives show 2–4× higher metabolic stability than pyridyl variants .
Future Research Directions
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Crystallographic Studies: X-ray co-crystallization with P2X3 receptors to elucidate binding motifs.
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Prodrug Development: Esterification of the benzamide carbonyl to enhance solubility.
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Toxicology Profiling: Chronic toxicity studies in non-human primates.
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